2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 5, a tert-butyl group at position 2, and a piperazino substituent at position 5. The piperazino moiety introduces basicity and hydrogen-bonding capabilities, which may influence solubility and receptor interactions . This compound is commercially available (CymitQuimica, Ref: 10-F017038) and has garnered attention for its structural versatility in medicinal chemistry .
Properties
IUPAC Name |
2-tert-butyl-7-piperazin-1-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5/c1-14(2,3)10-8-12-20-11(15(16,17)18)9-13(23(12)21-10)22-6-4-19-5-7-22/h8-9,19H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIBENJQABAIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=C(C=C2N3CCNCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl 4,4,4-trifluoro-2-butynoate, followed by bromination and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as antitumor agents. The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Mechanism of Action : The antitumor activity is often linked to the inhibition of specific enzymes involved in cancer cell growth and survival pathways. For instance, structural modifications in pyrazolo[1,5-a]pyrimidines can enhance their binding affinity to target proteins involved in tumor progression .
Enzyme Inhibition
2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown promise as an enzyme inhibitor, particularly against kinases and phosphodiesterases.
- Case Study : A study demonstrated that derivatives of this compound could effectively inhibit specific kinases implicated in inflammatory processes, suggesting a potential application in treating inflammatory diseases .
Antiviral Properties
The compound has been investigated for its antiviral properties, particularly against RNA viruses such as influenza.
- Research Findings : In vitro studies indicated that certain pyrazolo[1,5-a]pyrimidine derivatives could inhibit the interaction between viral polymerase subunits, thereby reducing viral replication . This suggests a potential pathway for developing new antiviral therapies.
Neuropharmacological Effects
Research is ongoing into the neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems.
- Potential Applications : There is evidence that pyrazolo[1,5-a]pyrimidines may modulate serotonin and dopamine receptors, which could lead to new treatments for mood disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Key Findings:
Morpholine vs. Piperazine Derivatives: The morpholine-containing analogue (5-tert-butyl-7-morpholin-4-yl-3-phenyl, ) exhibits reduced basicity compared to the piperazino derivative due to morpholine's oxygen atom versus piperazine's secondary amine. This difference may lower solubility in acidic environments but improve blood-brain barrier penetration .
Halogen vs. Amino Substituents: The 7-chloro-3-iodo analogue () demonstrates higher reactivity in cross-coupling reactions but lower metabolic stability due to halogen susceptibility to enzymatic dehalogenation. In contrast, the 7-piperazino group in the target compound offers synthetic flexibility for further functionalization (e.g., acylations) .
Trifluoromethyl Positioning: Compounds with CF₃ at position 5 (target compound, 6g ) exhibit stronger electron-withdrawing effects compared to CF₃ at position 2 (e.g., 5-methyl-2-CF₃ ).
Synthetic Accessibility: Microwave-assisted Suzuki-Miyaura cross-coupling () and reductive amination () are prevalent methods for introducing aryl and amine groups, respectively. The target compound’s tert-butyl and piperazino groups may require multi-step protection/deprotection strategies, increasing synthesis complexity compared to analogues like 6g (82% yield via chromatography ).
Biological Activity
2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 516494-46-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20F3N5
- Molecular Weight : 327.35 g/mol
- Structure : The compound features a pyrazolo-pyrimidine backbone with a piperazine substituent and trifluoromethyl group, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrimidine have shown potent inhibitory effects on various cancer cell lines. A notable study demonstrated that related compounds displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating a strong potential for therapeutic application in oncology .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 65 | MDA-MB-231 | 0.126 | Inhibits cell proliferation |
| Compound 72 | MCF-7 | 17.02 | Induces apoptosis |
| Compound 45 | C. albicans | 0.05–0.3 | Antifungal activity |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored. Compounds exhibiting structural similarities to this compound have shown efficacy against influenza viruses, demonstrating a reduction in viral load in infected models . Specifically, one derivative was noted for its ability to reduce viral replication significantly in vivo.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tyrosine Kinases : Some derivatives inhibit receptor tyrosine kinases involved in cancer progression .
- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Properties : The presence of trifluoromethyl groups enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy against various pathogens .
Case Studies
- Study on MDA-MB-231 Cells : A pharmacodynamic assessment revealed that treatment with a structurally related compound inhibited lung metastasis more effectively than established therapies like TAE226, suggesting a promising lead for further development in breast cancer treatment.
- Influenza Model : In a mouse model infected with influenza A virus, administration of a pyrimidine derivative led to over a two-log reduction in viral load, showcasing its potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
